molecular formula C17H22ClN3OS2 B2526870 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride CAS No. 1189657-28-0

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride

Cat. No.: B2526870
CAS No.: 1189657-28-0
M. Wt: 383.95
InChI Key: WUSMODUWBMXATI-UHFFFAOYSA-N
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Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride is a thiazolo[5,4-c]pyridine derivative with a benzamide moiety substituted at the 2-position with an ethylthio group. The compound features a bicyclic thiazolo-pyridine core, where the 5-position of the pyridine ring is substituted with an ethyl group, and the benzamide group is linked via a secondary amine. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, which is critical for pharmacological applications.

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-ethylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2.ClH/c1-3-20-10-9-13-15(11-20)23-17(18-13)19-16(21)12-7-5-6-8-14(12)22-4-2;/h5-8H,3-4,9-11H2,1-2H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSMODUWBMXATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3SCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride is a complex organic compound notable for its unique thiazolo-pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its effects remain limited. This article reviews the known biological activities associated with this compound and related analogs, highlighting their mechanisms of action and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C16H22N2S2·HCl with a molecular weight of approximately 342.94 g/mol. The compound features:

  • Thiazolo[5,4-c]pyridine core : A fused ring structure that contributes to its biological activity.
  • Ethylthio substituent : Enhances lipophilicity and may influence receptor interactions.

This unique structural combination may facilitate interactions with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Kinase Inhibition : The thiazolo-pyridine scaffold has been linked to kinase inhibition, which is crucial for regulating cellular pathways involved in cancer and other diseases.
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative disorders.
  • Anticoagulant Properties : Some derivatives have shown promise as anticoagulants, which could be beneficial in preventing thromboembolic events.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its structural characteristics. The presence of the thiazole and pyridine moieties may allow it to bind effectively to active sites on target proteins.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
GSK189254Similar thiazole-pyridine structureNeuroprotective effects
EdoxabanContains thiazolo-pyridine moietyAnticoagulant properties
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineCore structure without substitutionsPotential antimicrobial activity

This table illustrates the diversity within the chemical class and highlights the unique aspects of this compound regarding its specific substitutions and potential applications in drug development.

Case Studies

While specific case studies on this compound are scarce due to limited research publications directly addressing it, studies on related compounds provide insights into its potential applications:

  • Neuroprotection : A study on GSK189254 indicated significant neuroprotective effects in animal models of neurodegeneration.
  • Anticoagulation : Research on Edoxaban demonstrated effective anticoagulation in clinical trials for atrial fibrillation patients.

These findings suggest that this compound may share similar therapeutic potentials.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide Position) Thiazolo-Pyridine Core Substitution
Target Compound: N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride C₁₇H₂₀ClN₃OS₂* ~380.9† 2-(ethylthio) 5-ethyl
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride C₂₄H₂₈ClN₃OS 442.0 4-(tert-butyl) 5-benzyl
4-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride C₁₅H₁₇Cl₂N₃OS 358.3 4-chloro 5-ethyl
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride C₂₂H₂₄ClN₃OS₂ 446.0 4-(ethylthio) 5-benzyl
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride C₈H₁₀ClN₃O₂S 247.7 Carboxylic acid (no benzamide) 5-methyl
Key Observations:

Core Substitution: The target compound and share a 5-ethyl substitution on the thiazolo-pyridine core, whereas and feature a bulkier 5-benzyl group. The 5-methyl substitution in replaces the benzamide moiety with a carboxylic acid, drastically reducing molecular weight and altering polarity .

Benzamide Substituents: The target compound’s 2-(ethylthio) group distinguishes it from analogs with substituents at the 4-position (e.g., 4-chloro in , 4-(ethylthio) in ). Positional isomerism may influence steric interactions with biological targets.

Molecular Weight and Solubility :

  • The hydrochloride salt form is consistent across analogs, improving aqueous solubility. However, the tert-butyl and benzyl substituents in and result in higher molecular weights (>440 Da), which may limit blood-brain barrier penetration compared to the target compound (~380 Da) .

Functional Implications

  • Receptor Binding: The thiazolo-pyridine core is associated with affinity for adenosine or serotonin receptors. The ethylthio group’s position (2- vs. 4-) in the target compound versus could modulate receptor selectivity due to spatial orientation differences .
  • Metabolic Stability : Bulkier substituents (e.g., benzyl in ) may reduce metabolic clearance compared to smaller groups (ethyl in the target compound) .
  • Synthetic Accessibility : The absence of complex sulfamoyl or diisobutyl groups (as in ) in the target compound suggests simpler synthesis and purification processes .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is purity ensured?

Answer:
Synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo-pyridine core followed by amidation and salt formation. Key steps include:

  • Cyclization : Formation of the tetrahydrothiazolo[5,4-c]pyridine ring under reflux with solvents like acetonitrile or dichloromethane .
  • Amide coupling : Reaction of the core with substituted benzoyl chloride derivatives using coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
  • Analytical validation : Purity is confirmed via HPLC (C18 column, UV detection) and 1H/13C NMR for structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC) NMR confirm regiochemistry and substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity and detects impurities using reverse-phase methods .
  • X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks .

Basic: What are the primary biological targets or mechanisms of action for this compound?

Answer:
Thiazolo-pyridine derivatives often target enzymes or receptors involved in coagulation or signaling pathways:

  • Factor Xa inhibition : Structural analogs show IC50 values in low micromolar ranges (e.g., 0.5–5 µM) via competitive binding to the enzyme’s active site .
  • Kinase modulation : The thiazole ring may interact with ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
  • Neurotransmitter receptor binding : The ethylthio group could influence affinity for GPCRs (e.g., serotonin receptors) .

Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and assay activity. For example:

    SubstituentBioactivity (IC50, Factor Xa)Source
    5-Ethyl1.2 µM
    5-Methyl3.5 µM
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

  • Molecular dynamics (MD) simulations : Model substituent effects on binding pocket interactions .

Advanced: What strategies optimize synthetic yield and scalability?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
  • Solvent optimization : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve safety and yield .

Advanced: How can computational methods predict target interactions?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to model ligand-receptor binding poses. For example, the ethylthio group may occupy hydrophobic pockets in Factor Xa .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic interactions at the active site .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .

Intermediate: How do researchers assess stability and solubility for in vitro assays?

Answer:

  • Solubility : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) or DMSO .
  • Stability :
    • pH stability : Incubate at pH 1–10 (simulated gastric/intestinal fluids) and monitor degradation via HPLC .
    • Thermal stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; analyze decomposition products .

Intermediate: What methodologies evaluate pharmacokinetic (PK) properties?

Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
    • Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial resistance .
  • In vivo PK : Administer to rodent models and measure plasma half-life, AUC, and clearance rates .

Advanced: What challenges arise during scale-up, and how are they addressed?

Answer:

  • Impurity control : Implement in-process analytics (e.g., PAT tools) to monitor intermediates .
  • Crystallization optimization : Use anti-solvent addition or cooling gradients to enhance crystal purity .
  • Waste reduction : Replace column chromatography with centrifugal partition chromatography (CPC) for large batches .

Advanced: How do substituents (e.g., ethyl vs. methyl) influence bioactivity?

Answer:

  • Steric effects : Ethyl groups may enhance hydrophobic interactions in Factor Xa’s S4 pocket, improving potency .
  • Electron effects : Ethylthio vs. methoxy groups alter electron density on the benzamide ring, affecting hydrogen bonding .
  • Comparative assays : Test analogs in parallel using fluorogenic substrate assays (e.g., Factor Xa’s cleavage of Boc-Glu-Gly-Arg-AMC) .

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